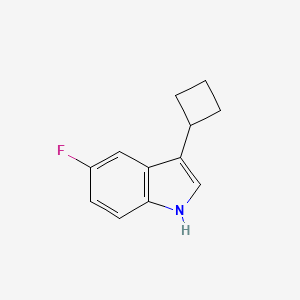

3-Cyclobutyl-5-fluoro-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-cyclobutyl-5-fluoro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN/c13-9-4-5-12-10(6-9)11(7-14-12)8-2-1-3-8/h4-8,14H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKSQOVVWPRNGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CNC3=C2C=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Cyclobutyl-5-fluoro-1H-indole: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 3-Cyclobutyl-5-fluoro-1H-indole, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. The indole scaffold is a well-established "privileged structure" due to its presence in numerous biologically active natural products and synthetic pharmaceuticals.[1] The strategic incorporation of a fluorine atom and a cyclobutyl moiety is intended to modulate the molecule's physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and receptor binding affinity.

This document delves into the core molecular attributes of this compound, proposes a robust synthetic pathway based on established chemical principles, and discusses its potential applications for professionals in the field.

Core Molecular Properties

The fundamental characteristics of this compound are summarized below. These values are calculated based on its chemical structure, as the compound is not widely cataloged.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂FN | Calculated |

| Molecular Weight | 203.23 g/mol | Calculated |

| IUPAC Name | This compound | --- |

| Canonical SMILES | C1CC(C1)C2=CNC3=C2C=C(C=C3)F | --- |

| InChI Key | (Predicted) | --- |

| Appearance | (Predicted) Off-white to pale yellow solid | Based on similar indole structures[2] |

Strategic Synthesis: The Fischer Indole Synthesis Approach

While direct literature on the synthesis of this compound is scarce, a reliable and highly versatile route can be designed using the classic Fischer indole synthesis.[3][4] This venerable reaction remains a cornerstone of heterocyclic chemistry for its robustness in constructing the indole core from readily available precursors.[5][6]

The strategic choice of the Fischer synthesis is based on its proven efficacy for producing 2,3-disubstituted indoles and its tolerance for a wide range of functional groups on both the arylhydrazine and carbonyl components.

Retrosynthetic Analysis & Workflow

The synthesis workflow is designed as a two-step process: first, the formation of a key hydrazone intermediate, followed by an acid-catalyzed cyclization to yield the final indole product.

Caption: Proposed Fischer Indole Synthesis Workflow.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step includes monitoring and purification procedures to ensure the integrity of the intermediates and the final product.

Materials and Reagents:

-

4-Fluorophenylhydrazine hydrochloride

-

1-Cyclobutylethan-1-one (Cyclobutyl methyl ketone)

-

Glacial Acetic Acid

-

Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂)

-

Ethanol (for recrystallization)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step 1: Synthesis of (E/Z)-1-cyclobutylethylidene-2-(4-fluorophenyl)hydrazine (Hydrazone Intermediate)

-

Reaction Setup: To a round-bottom flask, add 4-fluorophenylhydrazine hydrochloride (1.0 eq) and ethanol. Add a catalytic amount of glacial acetic acid to liberate the free hydrazine.

-

Addition of Ketone: Add 1-cyclobutylethan-1-one (1.1 eq) dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: A precipitate (the hydrazone) should begin to form. The reaction is typically complete within 1-2 hours. Monitor the consumption of the starting materials by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system.

-

Work-up and Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration. Wash the solid with cold ethanol and dry under vacuum. The product can be used in the next step without further purification if TLC shows high purity.

Causality Behind Choices: The use of a slight excess of the ketone drives the condensation reaction to completion. A mild acidic catalyst is sufficient for hydrazone formation without forcing the more energy-intensive cyclization.[5]

Step 2: Acid-Catalyzed Cyclization to this compound

-

Reaction Setup: Place the dried hydrazone intermediate (1.0 eq) into a round-bottom flask. Add a strong acid catalyst. Polyphosphoric acid (PPA) is an excellent choice as it serves as both the catalyst and the solvent.[3] Alternatively, a Lewis acid like ZnCl₂ in a high-boiling solvent like glacial acetic acid can be used.[6]

-

Heating: Heat the reaction mixture to 100-120 °C. The exact temperature will depend on the chosen acid catalyst.

-

Reaction Monitoring: Monitor the reaction progress by TLC until the hydrazone spot has been completely consumed and a new, UV-active spot corresponding to the indole product appears.

-

Work-up: Carefully quench the hot reaction mixture by pouring it over crushed ice. This will hydrolyze the PPA and precipitate the crude product.

-

Extraction: Neutralize the aqueous solution with a strong base (e.g., NaOH pellets) until it is basic (pH > 8). Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. The crude residue should be purified by silica gel column chromatography (e.g., gradient elution with 95:5 to 90:10 Hexanes:Ethyl Acetate) to yield the pure this compound.

Causality Behind Choices: A strong Brønsted or Lewis acid is required to protonate the hydrazone, which initiates the key[7][7]-sigmatropic rearrangement—the core bond-forming step of the synthesis.[3] Heating provides the necessary activation energy for this rearrangement and the subsequent cyclization and ammonia elimination steps.

Potential Applications in Drug Development

The this compound scaffold is a promising starting point for developing novel therapeutic agents. The specific substitutions offer distinct advantages:

-

5-Fluoro Substitution: The fluorine atom at the 5-position can significantly enhance metabolic stability by blocking a common site of oxidative metabolism (cytochrome P450-mediated hydroxylation).[2][8] This modification can improve a drug candidate's pharmacokinetic profile.

-

3-Cyclobutyl Group: The C3 position of the indole ring is a critical point for interaction with many biological targets. Introducing a cyclobutyl group provides a rigid, lipophilic moiety that can probe binding pockets and establish favorable van der Waals interactions. This is a common strategy in the design of receptor antagonists and enzyme inhibitors.[9]

This molecular architecture makes it a candidate for screening against a variety of targets, including but not limited to:

-

Serotonin (5-HT) receptor subtypes

-

Myeloperoxidase (MPO) inhibitors[9]

-

Tryptophan dioxygenase inhibitors[2]

-

Kinase inhibitors

Conclusion

This compound represents a synthetically accessible and medicinally relevant molecule. By leveraging established synthetic strategies like the Fischer indole synthesis, researchers can efficiently produce this compound for further investigation. The combination of the privileged indole core with strategic fluorine and cyclobutyl substitutions provides a strong foundation for the development of next-generation therapeutics. This guide offers a robust framework for its synthesis and highlights the chemical rationale underpinning its design, empowering scientists to explore its full potential in drug discovery programs.

References

-

Epps, D., et al. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. PMC. Available at: [Link]

-

Panferova, L. I., et al. (2017). Synthesis of 3-Fluoroindoles via Photoredox Catalysis. Journal of Organic Chemistry, 82(2), 745-753. Available at: [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Available at: [Link]

-

Al-awar, R. S., et al. (2003). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 8(4), 381-389. Available at: [Link]

-

Larrosa, I., et al. (2007). A three-component Fischer indole synthesis. Nature Protocols, 2, 2495-2499. Available at: [Link]

-

Roy, V., et al. (2011). Structure-based Design, Synthesis, and Pharmacological Evaluation of 3-(aminoalkyl)-5-fluoroindoles as Myeloperoxidase Inhibitors. Journal of Medicinal Chemistry, 54(1), 101-115. Available at: [Link]

-

Panferova, L. I., et al. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega, 7(43), 38947-38957. Available at: [Link]

-

Belyaeva, A. V., et al. (2017). Synthesis of 3-indolyl perfluoroalkyl carbinols by the reaction of indoles with perfluorinated aldehydes. Fluorine Notes, 5(114). Available at: [Link]

-

SpectraBase. (2025). 5-fluoroindole-3-carboxaldehyde. Available at: [Link]

-

Rekas, M., et al. (2002). Absorption and fluorescence spectra of ring-substituted indole-3-acetic acids. Journal of Photochemistry and Photobiology A: Chemistry, 149(1-3), 83-93. Available at: [Link]

-

Trade Science Inc. (2010). An efficient approach towards the synthesis of indoles. Organic Chemistry: An Indian Journal. Available at: [Link]

-

Pulis, A. P., et al. (2020). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis, 10(8), 4835-4840. Available at: [Link]

-

Melen, R. L., et al. (2024). Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. Journal of Organic Chemistry. Available at: [Link]

-

PubChem. (n.d.). SID 135650503. Available at: [Link]

-

Barata-Vallejo, S., et al. (2018). Radical Fluoroalkylation Reactions. Notables de la Ciencia. Available at: [Link]

-

Chem-Impex. (n.d.). 5-Fluoro-1H-indole-3-carboxylic acid methyl ester. Available at: [Link]

-

DiVA Portal. (2023). Synthesis of 5-Fluoroindole-5-13C. Available at: [Link]

-

PubChem. (n.d.). 5-Fluoro-3-methyl-1H-indole. Available at: [Link]

-

Cossy, J., et al. (2019). Introduction of Cyclopropyl and Cyclobutyl Ring on Alkyl Iodides through Cobalt-Catalyzed Cross-Coupling. Organic Letters, 21(7), 2285-2289. Available at: [Link]

Sources

- 1. 3-(Cyclobutylmethyl)-5-fluoro-1H-indole | 1690908-69-0 | Benchchem [benchchem.com]

- 2. goldbio.com [goldbio.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. Structure-based design, synthesis, and pharmacological evaluation of 3-(aminoalkyl)-5-fluoroindoles as myeloperoxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision Fluorination of the Indole Scaffold: Strategic Logic for Drug Discovery

Executive Summary: The Fluorine Effect Beyond Metabolic Blocking

In modern drug discovery, the indole scaffold remains a "privileged structure," serving as the pharmacophore for over 100 FDA-approved therapeutics. However, the native indole ring suffers from two primary liabilities: rapid oxidative metabolism at the electron-rich C3 position and poor membrane permeability due to hydrogen bond donor (HBD) saturation.

Strategic fluorination is not merely a tool for blocking metabolic "soft spots." It is a precision instrument for electronic tuning. The introduction of fluorine (

Physicochemical Profiling: The Data Landscape

The decision to fluorinate must be data-driven. The following table aggregates physicochemical shifts observed when substituting the native indole scaffold. Note the distinct increase in lipophilicity (

Table 1: Comparative Physicochemical Properties of Fluorinated Indoles

| Scaffold Variant | LogP (Exp/Calc) | pKa (NH, DMSO) | Electronic Effect ( | Primary Metabolic Liability |

| Indole (Native) | 2.14 | 16.2 | N/A | C3-Oxidation, N-Glucuronidation |

| 3-Fluoroindole | 2.45 | ~15.5 | Decreased Stability (See Section 3) | |

| 4-Fluoroindole | 2.51 | ~15.1 | Inductive (-I) | C3-Oxidation |

| 5-Fluoroindole | 2.40 | ~14.8 | C3-Oxidation (Blocked C5) | |

| 6-Fluoroindole | 2.70 | ~14.9 | C3-Oxidation (Blocked C6) | |

| 7-Fluoroindole | 2.65 | ~14.5 | Ortho-effect | N-Glucuronidation (Steric block) |

Analyst Note: The

shift in 5- and 6-fluoroindoles (~1.4 units lower than native) enhances the H-bond donor capability of the NH group, potentially strengthening interactions with backbone carbonyls in kinase hinge regions or GPCR binding sites.

The Metabolic Paradox: C3 vs. Benzenoid Fluorination

A common misconception is that fluorination always enhances metabolic stability. This is false.

The C3 Trap: While C3 is the most electron-rich site and prone to CYP450 oxidation, placing a fluorine atom at C3 often decreases metabolic half-life (

-

Mechanism: The fluorine at C3 destabilizes the transition state for electrophilic aromatic substitution less than it activates the ring for nucleophilic attack or NIH shifts during oxidation events.

-

Result: 3-Fluoroindole

(microsomes)

The Benzenoid Solution: Fluorination at C5 or C6 is the preferred strategy. It blocks direct hydroxylation at these prone sites without significantly activating the pyrrole ring toward degradation.

Visualization: Metabolic Fate Decision Tree

Figure 1: Decision logic for metabolic optimization of the indole scaffold. Note the high risk associated with C3-fluorination.

Synthetic Architectures: From Process to Discovery

The synthesis of fluorinated indoles requires a bifurcated approach depending on the stage of development.

Route A: De Novo Construction (Process Scale)

For late-stage development (e.g., Tezacaftor ), reliance on pre-functionalized fluorinated anilines is superior due to cost and scalability. The Fischer Indole Synthesis or Bartoli Indole Synthesis are robust, but modern palladium-catalyzed cyclizations offer milder conditions.

Route B: Late-Stage C-H Functionalization (Discovery Scale)

In early discovery, "fluorine scanning" is required. De novo synthesis of 20 analogs is inefficient. Silver-catalyzed C-H fluorination allows direct installation of F onto the indole core, typically at C2 or C3, though selectivity remains a challenge requiring directing groups.

Visualization: Synthetic Workflow

Figure 2: Selection of synthetic methodology based on development phase and regiochemical requirements.

Experimental Protocols

Protocol 1: Silver-Catalyzed C-H Fluorination (Discovery)

Applicability: Direct fluorination of indole derivatives for SAR scanning.

Reagents:

-

Substrate: Indole derivative (1.0 equiv)

-

Fluorinating Agent: Selectfluor (F-TEDA-BF4) (1.5 equiv)

-

Catalyst: AgOTf (Silver Triflate) (10 mol%) or Ag2O

-

Solvent: Dichloromethane (DCM) / Water biphasic mix or Acetonitrile

-

Temperature: 60–90°C

Step-by-Step Workflow:

-

Charge: In a sealed tube, add the indole substrate (0.5 mmol), Selectfluor (0.75 mmol), and AgOTf (0.05 mmol).

-

Solvation: Add anhydrous Acetonitrile (3.0 mL). Note: Exclusion of water is critical to prevent oxidative dimerization.

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by LC-MS for the formation of the [M+19] peak.

-

Quench: Cool to room temperature. Filter through a pad of Celite to remove silver salts.

-

Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc).

-

Validation: Confirm regiochemistry (typically C2 or C3 depending on substitution) via 19F-NMR (expect singlet around -140 to -160 ppm).

Protocol 2: Process Synthesis of 6-Fluoroindole Fragment (Tezacaftor Route)

Applicability: Scalable synthesis of the 6-fluoroindole core used in CFTR modulators.

-

Starting Material: 3-Fluoro-4-nitroaniline.[1]

-

Bromination: Treat with NBS in DMF to yield 2-bromo-5-fluoro-4-nitroaniline.

-

Sonogashira Coupling: React with trimethylsilylacetylene (TMSA), PdCl2(PPh3)2, CuI, and Et3N to install the alkyne.

-

Cyclization: Treat with KOtBu in NMP (Indole formation).

-

Deprotection: Remove TMS group if necessary (TBAF) to yield the free 6-fluoroindole.

Case Study: Tezacaftor (VX-661)[2][3]

Therapeutic Area: Cystic Fibrosis (CFTR Modulator)

Target: CFTR (

The Challenge: The predecessor drug, Lumacaftor, suffered from significant drug-drug interactions (DDIs) due to CYP3A4 induction and limited metabolic stability.

The Fluorine Solution: Tezacaftor incorporates a 6-fluoroindole moiety.[4]

-

Structural Role: The indole ring mimics the hydrophobic interactions of the phenylalanine residue at position 508.

-

Fluorine Role: The fluorine at C6 blocks metabolic oxidation at a highly exposed position on the aromatic ring. Furthermore, the electron-withdrawing nature of the fluorine reduces the electron density of the indole, mitigating the risk of the molecule acting as a reactive metabolite that could covalently bind to CYP enzymes (mechanism-based inhibition).

Outcome: Tezacaftor demonstrates a superior PK profile and reduced DDI potential compared to Lumacaftor, allowing for combination therapy with Ivacaftor.

Future Perspectives: 18F-PET Imaging

The transition from 19F (therapeutic) to 18F (diagnostic) is a growing frontier. Fluorinated indoles are prime candidates for PET tracers targeting serotonin receptors (5-HT). The late-stage silver-catalyzed fluorination protocols (described in Section 5) are being adapted for radio-synthesis, allowing for the rapid incorporation of [18F] into complex indole scaffolds immediately prior to clinical use.

References

-

Synthesis of Fluorinated Spiroindolenines by Transition Metal-Catalyzed Indole Dearomatizations. ResearchGate, 2024. Link

-

Electrosynthesis of fluorinated indole derivatives. ResearchGate, 2025. Link

-

FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications. PubMed, 2025. Link

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC, 2026. Link

-

Silver-catalyzed one-pot cyclization/fluorination of 2-alkynylanilines. Chem. Commun., 2014.[5] Link

-

The synthesis method of Tezacaftor. ChemicalBook, 2024.[1] Link

-

Roles of Fluorine in Drug Design and Drug Action. Bentham Science, 2023. Link

Sources

- 1. The synthesis method of Tezacaftor_Chemicalbook [chemicalbook.com]

- 2. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How to synthesize Elexacaftor?_Chemicalbook [chemicalbook.com]

- 4. 6-Fluoroindole | C8H6FN | CID 351278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Silver-catalyzed one-pot cyclization/fluorination of 2-alkynylanilines: highly efficient synthesis of structurally diverse fluorinated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Advanced Protocol: N1-Functionalization of 3-Cyclobutyl-5-fluoro-1H-indole

This Application Note is designed for medicinal chemists and process development scientists. It synthesizes theoretical reactivity principles with practical, field-proven protocols for the N1-functionalization of 3-cyclobutyl-5-fluoro-1H-indole .

Executive Summary & Strategic Analysis

The This compound scaffold represents a "privileged structure" in modern drug discovery, particularly for allosteric modulators of GPCRs (e.g., 5-HT receptors) and viral attachment inhibitors (e.g., HIV-1, HCV).

Successful N1-functionalization of this scaffold requires navigating two competing structural forces:

-

Electronic Deactivation (5-Fluoro): The fluorine atom at C5 exerts a strong inductive effect ($ -I $), lowering the pKa of the N1-H (predicted ~15.8 vs. 16.2 for indole) but simultaneously reducing the nucleophilicity of the resulting indolyl anion.

-

Steric Shielding (3-Cyclobutyl): Unlike a planar phenyl or small methyl group, the C3-cyclobutyl ring adopts a "puckered" conformation. This creates a significant steric wall directly above the N1 reaction site, impeding the approach of bulky electrophiles and transition metal catalysts.

Structural Reactivity Map

-

N1 Position: The primary nucleophile. Acidic (pKa ~15.8 in DMSO). susceptible to steric blocking by C3.

-

C2 Position: The secondary nucleophile. C2-alkylation is a common side reaction if the "Hard-Soft Acid-Base" (HSAB) principles are ignored.

-

C3 Position: Blocked by cyclobutyl. Prevents the classic C3-alkylation side reaction, simplifying regioselectivity but increasing steric hindrance.

Decision Matrix: Selecting the Reaction Class

Use the following logic flow to determine the optimal synthetic pathway based on your target electrophile.

Figure 1: Strategic decision tree for N1-functionalization conditions.

Experimental Protocols

Protocol A: N-Alkylation (General Purpose)

Target: Introduction of primary alkyl chains (Methyl, Ethyl, Benzyl). Mechanism: $ S_N2 $ Nucleophilic Substitution.

Rationale: The 5-fluoro group increases acidity, allowing the use of Cesium Carbonate ($ Cs_2CO_3 $) rather than pyrophoric hydrides for simple electrophiles. This method minimizes C2-alkylation by maintaining a "soft" deprotonation equilibrium.

Materials

-

Substrate: this compound (1.0 equiv)

-

Electrophile: Alkyl Bromide/Iodide (1.2 equiv)

-

Base: Cesium Carbonate ($ Cs_2CO_3 $), anhydrous (2.0 equiv)

-

Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) [0.2 M]

Step-by-Step Procedure

-

Preparation: Charge a reaction vial with this compound and $ Cs_2CO_3 $. Purge with nitrogen for 5 minutes.

-

Solvation: Add anhydrous DMF via syringe. Stir at Room Temperature (RT) for 15 minutes. Note: The solution may turn slight yellow/orange as the indolyl anion forms.

-

Addition: Add the alkyl halide dropwise.

-

Critical: If the electrophile is volatile (e.g., MeI), cool to 0°C before addition.

-

-

Reaction: Heat to 60°C . The C3-cyclobutyl group creates a "steric pocket"; elevated temperature is required to overcome the activation energy barrier that is higher than in unsubstituted indoles.

-

Monitoring: Monitor by LC-MS. Expect completion in 2–4 hours.

-

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), 1x with LiCl (5% aq), and dry over $ Na_2SO_4 $.

Protocol B: Buchwald-Hartwig N-Arylation (Advanced)

Target: Introduction of Aryl or Heteroaryl groups. Mechanism: Pd-Catalyzed Cross-Coupling.

Rationale: The 3-cyclobutyl group sterically hinders the reductive elimination step of the catalytic cycle. Standard ligands (BINAP, dppf) often fail or give low yields. BrettPhos or tBuXPhos are strictly required as they are bulky, electron-rich ligands designed to facilitate coupling at sterically crowded centers.

Materials

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Aryl Bromide (1.2 equiv)

-

Catalyst: Pre-formed Pd(OAc)2 / BrettPhos or BrettPhos Pd G4 (3–5 mol%)

-

Base: $ K_3PO_4 $ (Tribasic Potassium Phosphate) or $ tBuONa $ (2.0 equiv)

-

Solvent: 1,4-Dioxane or Toluene [0.1 M]

Step-by-Step Procedure

-

Inert Environment: This reaction is highly oxygen-sensitive. Use a glovebox or rigorous Schlenk technique.

-

Charging: Add Indole, Aryl Bromide, Base, and Catalyst to a microwave vial.

-

Degassing: Seal the vial and evacuate/backfill with Argon (3 cycles). Add sparged solvent.

-

Reaction: Heat to 100–110°C for 12–18 hours.

-

Optimization Tip: If conversion stalls at <50%, add a second portion of catalyst (2 mol%) and base after 8 hours. The 5-fluoro group renders the indole electron-poor, slowing the transmetallation step; patience is required.

-

-

Workup: Filter through a Celite pad (eluting with DCM). Concentrate and purify via flash chromatography.

Data Summary & Troubleshooting

Comparative Reactivity Table

| Variable | 3-Cyclobutyl-5-F-Indole | Unsubstituted Indole | Impact on Protocol |

| N1-H pKa | ~15.8 | 16.2 | Easier deprotonation. Weaker bases ($ Cs_2CO_3 $) are effective. |

| N1 Nucleophilicity | Moderate/Low | High | Slower $ S_N2 $. Requires heat (60°C+) and polar aprotic solvents (DMF). |

| Steric Bulk (C3) | High (Cyclobutyl) | Low (H) | Blocks Catalyst. Requires bulky ligands (BrettPhos) for arylation. |

| C2 Reactivity | Low | Moderate | High Regioselectivity. C2-alkylation is rare due to C3 bulk shielding the C2-C3 bond face. |

Troubleshooting Guide ("The Scientist's Notebook")

| Observation | Root Cause | Corrective Action |

| Low Yield (Alkylation) | Incomplete deprotonation due to steric bulk of C3 preventing base approach? Unlikely. Likely electronic deactivation. | Switch from $ Cs_2CO_3 $ to NaH (60% dispersion) . Perform deprotonation at 0°C for 30 min before adding electrophile. |

| No Reaction (Arylation) | Catalyst death or oxidative addition failure. | Switch ligand to tBuXPhos . Ensure Aryl Halide is an Iodide or Bromide (avoid Chlorides). |

| N-Acylation Hydrolysis | Product unstable to workup. | The N-acyl bond is weakened by the 5-F electron withdrawal. Do not use aqueous basic workup. Filter through silica and evaporate directly. |

Mechanistic Visualization: The Steric Challenge

The following diagram illustrates the specific steric clash introduced by the cyclobutyl ring during the critical step of the Buchwald-Hartwig cycle.

Figure 2: Mechanistic bottleneck in Pd-catalyzed arylation caused by C3-cyclobutyl sterics.

References

-

Maiti, S., et al. "Buchwald-Hartwig Amination of Sterically Hindered Indoles." Journal of Organic Chemistry, 2014.[1] (General precedent for hindered indole coupling).

-

Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[1] (Ligand selection guide).

-

Krempl, C., et al. "Assessing the applicability of 19F labeled tryptophan residues to quantify protein dynamics."[2] Journal of Biomolecular NMR, 2023.[2] (Properties of 5-fluoroindole).

-

BenchChem Technical Data. "5-Fluoroindole Properties and Reactivity." BenchChem, 2025.[3][4] (pKa and physical data).

- Li, J. J. "Name Reactions in Heterocyclic Chemistry II." Wiley-Interscience, 2011.

Sources

Troubleshooting & Optimization

Purification methods for 3-Cyclobutyl-5-fluoro-1H-indole mixtures

Technical Support Center: Ticket #5F-CYC-PUR Subject: Purification Protocols for 3-Cyclobutyl-5-fluoro-1H-indole Mixtures Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

Target Molecule: this compound Physicochemical Profile:

-

Lipophilicity: High (LogP ~3.5–4.0 estimated). The cyclobutyl group adds significant hydrophobicity compared to standard methyl/ethyl indoles.

-

Acidity: Weakly acidic N-H (pKa ~16).

-

Stability: Prone to oxidative dimerization at the C2 position and acid-catalyzed polymerization if left in strong mineral acids.

Common Impurities:

-

Unreacted Starting Material: 5-Fluoroindole (co-elutes closely).

-

Regioisomers: 2-Cyclobutyl-5-fluoro-1H-indole (thermodynamic byproduct).

-

Over-alkylation: 2,3-Dicyclobutyl derivatives.

-

Oxidation Products: Indolinones (often pink/red colored).

Decision Matrix: Selecting Your Purification Strategy

Before proceeding, determine your crude purity and scale. Use the workflow below to select the optimal method.

Caption: Figure 1. Decision matrix for purification based on crude purity and operational scale.

Module 1: Flash Chromatography (Primary Purification)

Issue: The cyclobutyl group causes the target to streak on silica or co-elute with non-polar impurities. Solution: Use a gradient optimized for lipophilic indoles with a basic modifier to prevent tailing.

Protocol:

-

Stationary Phase: High-performance spherical silica (20–40 µm).

-

Mobile Phase A: Hexanes (or Heptane).

-

Modifier: Add 1% Triethylamine (TEA) to the column equilibration step only to neutralize acidic sites on the silica.

Gradient Table:

| Time (CV) | % Mobile Phase B | Description |

| 0–2 | 0% | Elute non-polar hydrocarbons/mineral oil |

| 2–5 | 0% → 5% | Slow ramp to mobilize starting material |

| 5–15 | 5% → 20% | Target Elution Window (Target is lipophilic) |

| 15–20 | 20% → 50% | Elute polar oxidation byproducts |

Expert Insight:

The 3-cyclobutyl group makes this molecule significantly less polar than 5-fluoroindole. Expect the target to elute after the starting material if using normal phase, but the separation factor (

Module 2: Preparative HPLC (High Purity Isolation)

Issue: Closely eluting regioisomers (2-cyclobutyl vs 3-cyclobutyl). Solution: Use a C18 stationary phase with an acidic modifier to sharpen the peaks.

Method Parameters:

-

Column: C18 (ODS), 5 µm particle size.

-

Mobile Phase A: Water + 0.1% Formic Acid (FA).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Wavelength: 280 nm (Indole characteristic absorption).[3]

Why Acidic? Indoles are neutral to very weak acids. Basic pH (ammonium hydroxide) can cause deprotonation of the N-H (pKa ~16), leading to peak broadening. Acidic conditions keep the molecule in its neutral protonated form, ensuring sharp peak shape and better resolution from the slightly more basic impurities.

Caption: Figure 2. Preparative HPLC workflow for isolating high-purity this compound.

Module 3: Crystallization (Scale-Up)

Issue: The compound "oils out" (forms a liquid layer) instead of crystallizing. Cause: The flexible cyclobutyl ring lowers the lattice energy/melting point compared to rigid aryl substituents. Solution: Use a "Anti-solvent Crash" method with controlled cooling.

Recommended Solvent System:

-

Solvent: Isopropyl Alcohol (IPA) or Toluene (good solubility).

-

Anti-solvent: n-Heptane (poor solubility).

Step-by-Step Protocol:

-

Dissolve the crude oil in the minimum amount of warm IPA (40°C). Do not boil.

-

Add n-Heptane dropwise until the solution turns slightly turbid.

-

Add 1-2 drops of IPA to clarify the solution again.

-

Seeding: Add a tiny crystal of pure product (if available) or scratch the glass wall.

-

Cool slowly to Room Temperature (RT) over 2 hours.

-

Transfer to a fridge (4°C) for 12 hours.

-

Filter and wash with cold Heptane.

Frequently Asked Questions (FAQs)

Q1: My product turned pink after column chromatography. What happened? A: Indoles are electron-rich and prone to auto-oxidation to form indolinones or rosindole-like dyes, especially on acidic silica gel.

-

Fix: Flush your column with Nitrogen before use. Evaporate fractions immediately at

C. Store the solid under Argon in the dark.

Q2: I cannot separate the 5-fluoroindole starting material from the product. A: This is a common "critical pair."

-

Fix: Derivatize the unreacted starting material. React the mixture with a scavenger resin (e.g., aldehyde-functionalized silica) or perform a light wash with maleic anhydride, which reacts faster with the less sterically hindered 3-unsubstituted indole (starting material) than the 3-cyclobutyl product.

Q3: The NMR shows aliphatic impurities in the 1.5–2.5 ppm range. A: This is likely trapped solvent (Heptane/Hexane) or oligomerized cyclobutyl byproducts.

-

Fix: Dry the sample in a vacuum oven at 40°C for 24 hours. If peaks persist, they are likely oligomers; perform a recrystallization using Methanol/Water to purge lipophilic oligomers.

References

-

Separation of Indole Derivatives: Vertex AI Search Result 1.1: "Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography." Source:

-

Purification of 3-Substituted Indoles: Vertex AI Search Result 1.9: "Recent advances in catalytic approaches for the synthesis of 3-substituted indoles."[4] (Describes trituration procedures using EtOH/Hexane). Source:

-

Recrystallization Strategies for Fluoroindoles: Vertex AI Search Result 1.11: "Synthesis of 5-Fluoroindole-5-13C." (Discusses failure of recrystallization for certain fluoro-indoles and reliance on chromatography). Source:

-

General Indole Purification Protocols: Vertex AI Search Result 1.2: "Application Notes and Protocols for the HPLC Purification of 2-Phenyl-Indole Compounds." Source:

Sources

Overcoming steric hindrance in 3-cyclobutyl indole formation

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-cyclobutyl indoles. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges related to steric hindrance in this specific synthesis. The bulky nature of the cyclobutyl group presents unique difficulties, particularly in classical indole syntheses. This guide provides in-depth, evidence-based troubleshooting strategies and alternative protocols to help you achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: My Fischer indole synthesis of 3-cyclobutyl indole is failing or giving very low yields. What is the primary reason for this?

A: The failure of the Fischer indole synthesis with a bulky ketone like cyclobutyl methyl ketone is most often due to severe steric hindrance at the key C-C bond-forming step. The accepted mechanism involves a[1][1]-sigmatropic rearrangement of a protonated ene-hydrazine intermediate.[1][2] The bulky cyclobutyl group can sterically clash with the aryl portion of the molecule, raising the activation energy of the required transition state for rearrangement. Instead of cyclizing, the reaction is often diverted towards side reactions, such as heterolytic N-N bond cleavage, which leads to byproducts like aniline and decomposition of the starting materials.[3][4][5] Computational studies have shown that electron-donating groups or significant steric bulk on the carbonyl component can stabilize intermediates that favor this cleavage pathway over the desired indolization.[4][5]

Q2: I'm observing the formation of significant side products. What are they likely to be?

A: In a Fischer indole synthesis, especially under strong acidic conditions, several side reactions can occur.[3] With a substrate like cyclobutyl methyl ketone, you might observe:

-

Aldol Condensation: If there are α-hydrogens, the ketone can undergo self-condensation under acidic conditions.[3]

-

N-N Bond Cleavage Products: As mentioned above, this is a major competing pathway for sterically hindered substrates, leading to the formation of aniline (or a substituted aniline) and other degradation products from the hydrazone intermediate.[4]

-

Incomplete Reaction: You may isolate the intermediate arylhydrazone if the conditions are not forceful enough to overcome the energy barrier for the rearrangement.

Q3: Can changing the acid catalyst improve my yield?

A: Absolutely. The choice of acid catalyst is critical and often needs to be optimized empirically.[1][3] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TSA)) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are used.[1][2] For sterically demanding substrates, a shift from a Brønsted acid to a Lewis acid like ZnCl₂ can sometimes be beneficial as it may coordinate differently and promote the cyclization more effectively.[5] The concentration of the acid is also a key parameter; for example, the product ratio in reactions with unsymmetrical ketones can vary significantly with the concentration of the acid catalyst.[6]

Troubleshooting Guide: Overcoming Steric Hindrance

This section provides more advanced, actionable strategies when initial optimizations fail.

Issue 1: Low Yield in Fischer Indole Synthesis Despite Catalyst Screening

Root Cause Analysis: The thermal energy supplied by conventional heating may be insufficient or too poorly controlled to overcome the high activation barrier of the[1][1]-sigmatropic rearrangement without degrading the starting materials or products.

Proposed Solution: Microwave-Assisted Synthesis Microwave irradiation offers a powerful alternative to conventional heating. It provides rapid, localized heating that can significantly accelerate reactions, often leading to higher yields and shorter reaction times.[7][8] This technique can supply the necessary energy to overcome the steric barrier while minimizing the time the reaction mixture spends at high temperatures, thus reducing byproduct formation.[9][10]

Workflow: A typical workflow for transitioning from conventional to microwave heating is outlined below.

Caption: Troubleshooting workflow for low-yielding Fischer indole synthesis.

Experimental Protocol: Microwave-Assisted Fischer Synthesis of 3-Cyclobutyl-2-methylindole

-

Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine phenylhydrazine (1.0 mmol), cyclobutyl methyl ketone (1.1 mmol), and p-toluenesulfonic acid (p-TSA) (1.5 mmol).

-

Solvent (Optional): For solvent-free conditions, proceed to the next step.[11] Alternatively, 2-3 mL of a high-boiling solvent like ethanol or N,N-dimethylformamide (DMF) can be added.

-

Sealing: Securely cap the reaction vial.

-

Microwave Irradiation: Place the vial in the cavity of a dedicated laboratory microwave reactor. Irradiate the mixture at a constant temperature of 150-180 °C for 10-30 minutes. Safety Note: Monitor the internal pressure throughout the reaction.

-

Work-up: After cooling the vial to room temperature, quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

| Parameter | Conventional Heating | Microwave Irradiation |

| Catalyst | p-TSA, PPA, or ZnCl₂ | p-TSA is often effective[8] |

| Temperature | 80-150 °C | 150-180 °C |

| Reaction Time | 2-24 hours | 10-30 minutes |

| Typical Yield | Low to moderate | Moderate to high[8] |

Table 1. Comparison of typical reaction parameters for conventional vs. microwave-assisted Fischer indole synthesis.

Issue 2: The Fischer Indole Synthesis Fails Entirely, Even with Microwave Assistance

Root Cause Analysis: For some substrate combinations, the steric barrier is simply too high for the Fischer indolization pathway to be viable under any practical conditions. The electronics of the arylhydrazine may also disfavor the reaction. In such cases, a fundamentally different synthetic strategy is required.

Proposed Solution: Palladium-Catalyzed Cyclization Routes Modern synthetic chemistry offers powerful palladium-catalyzed methods for indole synthesis that proceed through different mechanistic pathways, often avoiding the sterically sensitive[1][1]-sigmatropic rearrangement.[12][13][14] These methods can exhibit greater tolerance for bulky substituents.

Key Palladium-Catalyzed Strategies:

-

Cacchi Annulation: This involves the cyclization of ortho-alkynylanilines.[12] The required starting material can be prepared via a Sonogashira coupling of an ortho-haloaniline with a cyclobutyl-containing terminal alkyne.

-

Buchwald Modification of Fischer Synthesis: This approach uses a palladium catalyst to form the N-arylhydrazone in situ from an aryl bromide and a hydrazone, expanding the scope of the reaction.[2][15]

-

Catellani-Type Reactions (Ortho-Amination/Ipso-Heck Cyclization): This advanced strategy can build complex indoles by forming multiple C-C and C-N bonds in a cascade process, offering unique ways to construct the indole core.[16]

Caption: General workflow for a palladium-catalyzed synthesis of a 3-substituted indole.

Experimental Protocol: Cacchi-Type Synthesis of 3-Cyclobutyl-2-phenylindole

This protocol is a representative example and may require optimization for the specific cyclobutyl substrate.

Step A: Sonogashira Coupling to form the o-Alkynylaniline

-

Preparation: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-iodoaniline (1.0 mmol), (3-cyclobutylprop-1-yn-1-yl)benzene (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

-

Solvent and Base: Add degassed triethylamine (Et₃N) (5 mL).

-

Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the 2-iodoaniline is consumed.

-

Work-up: Filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate and purify by column chromatography to yield the N-protected 2-((3-cyclobutylprop-1-yn-1-yl)phenyl)amine intermediate.

Step B: Intramolecular Cyclization

-

Preparation: In a sealed tube, dissolve the o-alkynylaniline from Step A (1.0 mmol) in 1,4-dioxane (5 mL).

-

Catalyst System: Add Pd(OAc)₂ (0.05 mmol), a suitable phosphine ligand (e.g., P(o-tol)₃, 0.1 mmol), and a base such as K₂CO₃ (2.0 mmol).

-

Reaction: Seal the tube and heat the mixture at 100-120 °C for 12-24 hours.

-

Purification: After cooling, dilute the mixture with water and extract with ethyl acetate. The combined organic layers are dried, concentrated, and purified by column chromatography to afford the desired 3-cyclobutyl-2-phenylindole.

References

- BenchChem Technical Support Team. (2025).

- Takeda, A., Kamijo, S., & Yamamoto, Y. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society, 122(23), 5662–5663.

- BenchChem Technical Support Team. (2025). Troubleshooting common issues in Fischer indole synthesis of Benzo[cd]indoles. Benchchem.

- RSC Publishing. (n.d.).

- (2018).

- MDPI. (n.d.).

- (2010). Microwave-assisted synthesis of indole. N/A.

- Al-dujaili, J. H., Al-karagoly, H. K., & Al-Mugdadi, S. F. H. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC advances, 13(48), 34080–34111.

- Mondal, P., & Jana, A. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC advances, 15(17), 11655–11681.

- RSC Publishing. (n.d.).

- Mondal, P., & Jana, A. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies.

- Varma, R. S. (2011). Microwave-assisted synthesis of medicinally relevant indoles. Current medicinal chemistry, 18(4), 615–637.

- Wang, C., Liu, C., Fan, S., & Liang, Y. (2022). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. Organic letters, 24(17), 3169–3173.

- Deadman, B. J., O'Mahony, G., Lynch, D., & Ley, S. V. (2017). A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Beilstein journal of organic chemistry, 13, 2529–2536.

- (2019). 3-Substituted indole: A review.

- Organic Chemistry Portal. (n.d.). Synthesis of indoles.

- Battilocchio, C., Hawkins, J. M., & Ley, S. V. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules (Basel, Switzerland), 25(14), 3242.

- Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Synlett.

- Garg, N. K., Sarpong, R., & Stoltz, B. M. (2011). Why Do Some Fischer Indolizations Fail?. The journal of organic chemistry, 76(11), 1010–1020.

- Kappe, C. O. (2009). Continuous Flow Fischer Indole Synthesis under High-Temperature/Pressure Conditions. Molecules, 14(9), 3463-3474.

- (n.d.).

- Houk, K. N., & Cheong, P. H.-Y. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(11), 4155-4163.

- Wikipedia. (n.d.). Fischer indole synthesis.

- Battilocchio, C., Hawkins, J. M., & Ley, S. V. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles.

- (2011). One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. Journal of Heterocyclic Chemistry.

- (2025).

- Organic Reactions. (n.d.).

- RSC Publishing. (n.d.). Sustainable multicomponent indole synthesis with broad scope. Green Chemistry.

- (n.d.). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. N/A.

- OAE Publishing Inc. (2023).

- Rago, A. J., & Dong, G. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation.

- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.

- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.

- Robinson, B. (1969). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic, 10, 1369-1374.

- (2003). Fischer indole synthesis in the absence of a solvent. SciSpace.

- Chen, C. Y., & Lieberman, D. R. (2008). A three-component Fischer indole synthesis. Organic letters, 10(15), 3291–3294.

- Tutar, A., & Ocal, N. (2022). 3-Alkynylindoles as Building Blocks for the Synthesis of Electronically Tunable Indole-Based Push–Pull Chromophores. The Journal of organic chemistry, 87(6), 4272–4283.

- Schmalzbauer, M., & Müller, T. J. J. (2016). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein journal of organic chemistry, 12, 2686–2694.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]

- 11. scispace.com [scispace.com]

- 12. mdpi.com [mdpi.com]

- 13. organicreactions.org [organicreactions.org]

- 14. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fischer Indole Synthesis [organic-chemistry.org]

- 16. Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Maze of 5-Fluoroindole Alkylation: A Technical Support Guide

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for troubleshooting regioselectivity in the alkylation of 5-fluoroindole. As Senior Application Scientists with extensive experience in synthetic chemistry, we understand the nuances and challenges that can arise during the functionalization of this valuable heterocyclic scaffold. This guide is designed to provide you with in-depth, field-proven insights to help you navigate the complexities of N1 versus C3 alkylation and achieve your desired synthetic outcomes.

Understanding the Core Challenge: N1 vs. C3 Selectivity

The alkylation of indoles presents a classic regioselectivity challenge due to the presence of two primary nucleophilic sites: the nitrogen atom (N1) and the carbon at the 3-position (C3). While the C3 position is generally considered more nucleophilic in the neutral indole, deprotonation of the N-H bond significantly enhances the nucleophilicity of the nitrogen, leading to the formation of the indolate anion.

The introduction of a fluorine atom at the 5-position adds another layer of complexity. Fluorine is an electron-withdrawing group, which can modulate the electron density and, consequently, the reactivity of both the N1 and C3 positions. Understanding this electronic influence is paramount to controlling the regiochemical outcome of your alkylation reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the alkylation of 5-fluoroindole and provides actionable solutions based on established chemical principles.

Question: Why am I observing poor N1/C3 selectivity in my 5-fluoroindole alkylation, with a mixture of both isomers?

Answer:

Achieving high regioselectivity in the alkylation of 5-fluoroindole hinges on carefully controlling the reaction conditions to favor one nucleophilic site over the other. A mixture of products typically arises from a competition between the neutral indole reacting at C3 and the indolate anion reacting at N1. The electron-withdrawing nature of the 5-fluoro substituent can decrease the overall reactivity of the indole ring, potentially exacerbating this issue.

Troubleshooting Workflow:

Troubleshooting Workflow for Poor Regioselectivity.

Key Factors and Solutions:

-

Incomplete Deprotonation: The most common reason for C3 alkylation is the presence of unreacted neutral 5-fluoroindole.

-

Solution: Employ a sufficiently strong base to ensure complete deprotonation of the N-H bond. Sodium hydride (NaH) is a common and effective choice. Use at least 1.1 to 1.5 equivalents of the base. Allow sufficient time for the deprotonation to go to completion before adding the electrophile; you should observe the cessation of hydrogen gas evolution.

-

-

Solvent Choice: The solvent plays a critical role in solvating the indolate anion and influencing the reaction pathway.

-

Solution: Polar aprotic solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) are generally preferred for N-alkylation. DMF is often superior as it helps to keep the sodium salt of the indolate anion in solution, making the nitrogen more accessible for alkylation. In contrast, in less polar solvents like THF, the sodium salt may precipitate, potentially leading to more C3 alkylation from the remaining neutral indole.

-

-

Reaction Temperature: The temperature can influence the kinetic versus thermodynamic control of the reaction.

-

Solution: C3 alkylation is often the kinetically favored pathway, while N1 alkylation is thermodynamically more stable. If you are observing a significant amount of the C3 isomer at lower temperatures, consider increasing the reaction temperature. Heating the reaction can promote the thermodynamically favored N1-alkylation product.

-

-

Nature of the Electrophile: Highly reactive electrophiles can react quickly with any available nucleophile, including the C3 position of the neutral indole.

-

Solution: If using a very reactive alkylating agent (e.g., methyl iodide, benzyl bromide), ensure that deprotonation is complete before its addition. For less reactive electrophiles, gentle heating may be required to drive the reaction to completion.

-

Question: How can I selectively favor N1 alkylation of 5-fluoroindole?

Answer:

To drive the reaction towards the N1-alkylated product, you need to create conditions that maximize the concentration and reactivity of the 5-fluoroindolate anion while minimizing the presence of the neutral indole.

Strategic Approaches for N1-Selectivity:

| Strategy | Rationale | Recommended Conditions |

| Complete Deprotonation | Maximizes the concentration of the more nucleophilic indolate anion, which preferentially reacts at the nitrogen. | Use a strong base like NaH (1.1-1.5 eq.) in an anhydrous polar aprotic solvent. |

| Solvent System | Polar aprotic solvents effectively solvate the cation and the indolate anion, promoting N-alkylation. | Anhydrous DMF is highly recommended. THF can also be used, but solubility of the indolate may be lower. |

| Thermodynamic Control | The N1-alkylated product is generally the more thermodynamically stable isomer. | Increase the reaction temperature (e.g., 40-80 °C) after the addition of the electrophile. |

| Protecting Groups | While not always necessary, a removable protecting group at the C3 position can completely block C3-alkylation. This is a more involved but definitive strategy. | This is a more advanced technique and involves additional synthetic steps for protection and deprotection. |

General Protocol for Selective N1-Alkylation of 5-Fluoroindole:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 5-fluoroindole (1.0 eq.).

-

Dissolve the 5-fluoroindole in anhydrous DMF (concentration typically 0.1-0.5 M).

-

Cool the solution to 0 °C in an ice-water bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

-

Slowly add the alkylating agent (1.1 eq.) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS. For less reactive electrophiles, gentle heating (e.g., 50 °C) may be necessary.

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Question: I am still observing significant C3 alkylation even after using a strong base. What else could be the problem?

Answer:

If C3 alkylation persists despite using a strong base, several other factors could be at play. The electron-withdrawing effect of the 5-fluoro group makes the N-H proton more acidic, facilitating deprotonation. However, it also deactivates the entire indole ring towards electrophilic attack, which could make the N1 and C3 positions less differentiated in terms of reactivity under certain conditions.

Advanced Troubleshooting:

Advanced Troubleshooting for Persistent C3 Alkylation.

-

Counter-ion Effects: The nature of the cation from the base can influence the regioselectivity.

-

Solution: While NaH is common, you could explore other bases like potassium hydride (KH) or cesium carbonate (Cs₂CO₃). The larger and softer potassium and cesium cations can sometimes favor N-alkylation to a greater extent than the smaller, harder sodium cation.

-

-

Electrophile Structure: Sterically bulky electrophiles may face steric hindrance at the more sterically accessible N1 position, leading to a preference for C3 alkylation.

-

Solution: If you are using a sterically demanding alkylating agent, you may need to accept a lower N1/C3 ratio or consider a multi-step synthesis involving a protecting group strategy.

-

-

Alternative Alkylation Chemistries: For particularly challenging substrates, alternative, milder alkylation methods might be necessary.

-

Solution: Consider exploring catalyst-controlled reactions. For instance, copper-hydride catalyzed alkylations have been shown to exhibit ligand-controlled regioselectivity, allowing for the selective formation of either N- or C3-alkylated products.

-

FAQs: Frequently Asked Questions

Q1: How does the 5-fluoro substituent electronically influence the regioselectivity of alkylation?

The fluorine atom at the C5 position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). The net result is a deactivation of the benzene ring and a decrease in the overall electron density of the indole system. This deactivation makes the 5-fluoroindole less nucleophilic than indole itself. Computational studies suggest that this can lead to a more nuanced difference in the nucleophilicity of the N1 and C3 positions, making the control of reaction conditions even more critical for achieving high regioselectivity. The increased acidity of the N-H proton in 5-fluoroindole, however, facilitates the formation of the indolate anion, which is key to promoting N1-alkylation.

Q2: How can I distinguish between the N1- and C3-alkylated 5-fluoroindole isomers?

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are invaluable for differentiating between the N1 and C3 isomers.

-

¹H NMR:

-

N1-Alkylated Isomer: The proton at the C2 position will typically appear as a doublet, and the proton at the C3 position will appear as a doublet. The protons of the newly introduced alkyl group will be evident, and the N-H proton signal will be absent.

-

C3-Alkylated Isomer: The N-H proton will still be present and will likely appear as a broad singlet. The proton at the C2 position will typically appear as a singlet.

-

-

¹³C NMR:

-

The chemical shifts of the carbons in the pyrrole ring (C2 and C3) are significantly different for the two isomers. In the N1-alkylated isomer, the C2 and C3 signals will be in a characteristic range for N-substituted indoles. In the C3-alkylated isomer, the C3 carbon will be a quaternary carbon, and its chemical shift will be downfield compared to the protonated C3 of the N1-isomer. The presence of the C-F coupling can also be observed in the ¹³C NMR spectrum, which can aid in the assignment of the carbon signals in the benzene portion of the molecule.

-

-

2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively establish the connectivity. For the N1-alkylated isomer, a correlation will be observed between the protons of the alkyl group and the N1 nitrogen (if ¹⁵N NMR is performed) or the adjacent C2 and C7a carbons. For the C3-alkylated isomer, correlations will be seen between the protons of the alkyl group and the C2, C3, and C3a carbons.

Q3: Are there any general safety precautions I should take when working with sodium hydride?

Yes, sodium hydride is a highly reactive and flammable solid. It reacts violently with water and other protic solvents to produce hydrogen gas, which is flammable and can form explosive mixtures with air. Always handle sodium hydride in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Quench any residual sodium hydride carefully and slowly with a less reactive alcohol like isopropanol before aqueous workup.

References

-

A comprehensive review on the synthesis of indole derivatives and their biological activities. Molecules 2021 , 26(16), 4777. [Link]

-

Regioselective N-alkylation of indoles. Organic & Biomolecular Chemistry 2019 , 17(34), 7863-7880. [Link]

-

Computational Insights into the Regioselectivity of Indole Functionalization. The Journal of Organic Chemistry 2018 , 83(15), 7990-8000. [Link]

-

Spectroscopic Data of Organic Compounds. Wiley-VCH. (Note: This is a general reference for spectroscopic data. Specific data for 5-fluoroindole derivatives can be found in various chemical databases and literature sources.) [Link]

-

Safety in the Chemistry Laboratory. American Chemical Society. [Link]

Technical Guide: Optimizing Catalyst Load for Indole C3-Cyclobutylation

Executive Summary & Core Directive

You are likely reading this because your indole C3-cyclobutylation reaction is stalling, yielding poor mass balance, or exhibiting N1-alkylation side products.

The Common Misconception: "If the reaction is slow, add more catalyst." The Reality: In C3-cyclobutylation—particularly via Photoredox (Minisci-type) or Strain-Release (Bicyclo[1.1.0]butane) pathways—catalyst loading exhibits a non-linear response. Excessive loading often degrades yield due to inner-filter effects (photon blockage) or radical-radical termination events.

This guide provides a self-validating workflow to determine the thermodynamic and kinetic sweet spot for your specific substrate.

The Science of Catalyst Optimization

To fix the load, you must understand the failure mode. We focus here on the two most prevalent methods for installing a cyclobutyl ring at the C3 position.

Mechanism A: Photoredox Decarboxylative/Halide Coupling (Radical)

Reagents: Indole, Cyclobutyl-RAE (Redox Active Ester) or Cyclobutyl iodide, Ir/Ru Photocatalyst.

Critical Failure:Bimolecular Termination.

High catalyst loading increases the instantaneous concentration of radical species (

Mechanism B: Lewis Acid Catalyzed Strain-Release

Reagents: Indole, Bicyclo[1.1.0]butane (BCB), Lewis Acid (e.g.,

Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for diagnosing catalyst-related failures.

Figure 1: Decision tree for diagnosing catalyst loading issues based on reaction profile.

Troubleshooting & FAQs

Scenario 1: The "Black Box" Reactor

Q: I increased my photocatalyst (Ir(ppy)₃) from 1 mol% to 5 mol% to speed up the reaction, but the yield dropped. Why?

A: You have likely hit the Opacification Limit . At 5 mol%, the catalyst absorbs nearly all incident photons within the first few millimeters of the reaction vessel wall (Beer-Lambert Law).

-

The Consequence: The center of your reactor is dark. The reaction only happens at the walls, leading to slow mixing-limited kinetics.

-

The Fix:

-

Decrease Catalyst: Drop back to 0.5 - 1.0 mol%.

-

Increase Surface Area: Use a flow reactor or smaller vials.

-

Check Transmission: If you can't see through the reaction mixture, you have too much catalyst.

-

Scenario 2: The Regioselectivity Drift

Q: I am seeing significant N1-cyclobutylation alongside my C3 product. Is this a catalyst issue?

A: Indirectly, yes. It is a Rate vs. Deprotonation issue. C3-alkylation is the kinetic preference for neutral indoles. However, if your catalyst turnover is slow, or if you are using a base that is too strong, the N-H becomes deprotonated. The resulting indolyl anion is an ambident nucleophile that often reacts at N1.

-

The Fix:

-

Buffer the System: Switch from bases like

to milder bases like -

Acidic Additive: For Lewis Acid catalyzed routes, adding 10-20 mol% of a Brønsted acid (e.g., acetic acid) can suppress N-deprotonation while activating the cyclobutyl donor [1].

-

Scenario 3: Catalyst Death

Q: The reaction goes to 40% conversion in 1 hour and then stops completely. Adding more catalyst at the start doesn't help.

A: This indicates Product Inhibition or Catalyst Poisoning , not simple decomposition. The basic nitrogen of the C3-cyclobutyl indole product may be coordinating to your metal center.

-

The Protocol:

-

Step 1: Run the reaction to the stall point (1 hr).

-

Step 2: Add a fresh batch of catalyst (spiking).

-

Result: If reaction resumes

Catalyst death (instability). If reaction stays stalled -

Solution: If inhibition is the cause, increase the concentration of the ligand (e.g., bipyridine) to compete with the product for the metal center.

-

Experimental Protocol: Catalyst Load Optimization

Standardized workflow for Photoredox C3-Cyclobutylation using Cyclobutyl-RAE.

Table 1: Optimization Matrix

| Parameter | Screening Range | Target Metric | Warning Sign |

| Catalyst Load | 0.1, 0.5, 1.0, 2.5 mol% | Max Yield @ 12h | Solution turns black/opaque immediately. |

| Concentration | 0.05 M, 0.1 M, 0.2 M | Clean Profile | Dimerization of indole (high conc). |

| Light Source | Blue LED (450 nm) | High Conversion | Heating of solvent (check fan cooling). |

Step-by-Step Procedure

-

Stock Solutions: Prepare a 0.2 M stock solution of Indole and 1.5 equiv of Cyclobutyl-RAE in DMSO or MeCN.

-

Catalyst Dosing: Prepare catalyst stock solution. Dispense into 4 vials to achieve 0.1, 0.5, 1.0, and 2.0 mol%.

-

Degassing: Sparge with

for 10 minutes. Oxygen is a triplet radical quencher and will ruin the correlation between load and yield. -

Irradiation: Irradiate all vials equidistant from the light source.

-

Sampling: Take aliquots at t=1h and t=12h.

-

Analysis: Plot Initial Rate (t=1h) and Final Yield (t=12h) vs. Catalyst Load .

-

Optimal Load: The point where Initial Rate plateaus. Adding more catalyst beyond this point only increases cost and attenuation.

-

Mechanistic Insight (Graphviz)

The following diagram details the Photoredox cycle, highlighting where catalyst load impacts the Termination vs. Propagation balance.

Figure 2: Simplified Photoredox Cycle. Note that excessive catalyst generation of radicals favors the waste pathway (dashed red line).

References

-

Photoredox Alkylation of Indoles

-

Strain-Release Functionalization (Bicyclo[1.1.0]butanes)

- Title: Strain-Release Functionaliz

- Source:Chem. Rev. 2021, 121, 1, 222–270.

-

URL:[Link]

-

Minisci-Type Radical Alkylation

-

Catalyst Deactivation Mechanisms

- Title: Catalyst Deactivation in Photoredox Catalysis: Mechanisms and Mitig

- Source:ACS C

-

URL:[Link]

Sources

Technical Support Center: Crystallization of 3-Cyclobutyl-5-fluoro-1H-indole

This technical guide addresses the specific crystallization challenges associated with 3-Cyclobutyl-5-fluoro-1H-indole . As an intermediate often utilized in the synthesis of IDO inhibitors or kinase modulators, this molecule presents a unique "perfect storm" for process chemists: the lipophilic cyclobutyl group lowers the melting point, while the 5-fluoroindole core is prone to oxidative instability and oligomerization.

Introduction: The Physicochemical Challenge

This compound is not a standard "crystallize and filter" compound.[1] Its behavior is dominated by two competing forces:

-

Lipophilicity & Steric Bulk: The cyclobutyl group disrupts the pi-pi stacking typical of planar indoles, significantly lowering the lattice energy and melting point (likely <100°C). This makes the compound prone to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[2][3]

-

Electronic Activation: The 5-fluoro substituent pulls electron density, but the indole nitrogen remains susceptible to oxidation. Furthermore, trace acids can catalyze dimerization at the C-2 position, creating impurities that act as potent crystallization inhibitors.

Part 1: Troubleshooting "Oiling Out" (LLPS)

Q: My solution turns cloudy and forms a gummy oil at the bottom instead of crystals. Cooling further just hardens the oil. What is happening?

A: You are encountering the Metastable Zone Width (MSZW) cliff. This is not a nucleation failure; it is a phase stability failure. The "oil" is a solute-rich liquid phase that forms because the attraction between solute molecules is stronger than the solute-solvent interaction, but the kinetic barrier to form an ordered lattice is too high.

The Rescue Protocol

Do not cool further. Cooling locks the oil into an amorphous glass (gum). Follow this thermodynamic reset:

-

Re-heat: Heat the mixture until the oil redissolves completely (Clear Point).

-

Shift the Solvent Ratio: The oiling out indicates your solvent system is too polar or your concentration is too high.

-

Action: Add 10-20% more of your "good" solvent (e.g., Ethyl Acetate or IPA).

-

-

Seed at High Temperature: You must bypass the "Oiling Out Zone."

-

Cool slowly to 5°C above the temperature where oiling previously occurred.

-

Add seed crystals (0.5 wt%).

-

Hold (Age): Maintain this temperature for 2-4 hours. Do not cool until you see visible crystal growth.

-

-

Slow Cooling: Once a crystal bed is established, the surface area of the crystals will compete with the oil droplets for supersaturation. Cool at a rate of <5°C/hour.

Visualization: Oiling Out Rescue Workflow

Caption: Logic flow for converting an oiling-out event into a controlled crystallization process.

Part 2: Solvent System Selection

Q: Which solvent system is best for this compound?

A: Avoid single solvents. Use a Binary System. Single solvents (like Ethanol or Toluene) often require extreme cooling to induce yield, which pushes the system into the oiling-out zone. A binary "Good Solvent / Anti-Solvent" system allows you to control supersaturation chemically rather than thermally.

Recommended Systems:

| System | Ratio (v/v) | Role | Why it works |

| EtOAc / n-Heptane | 1:3 to 1:5 | Primary | EtOAc solubilizes the indole; Heptane is a gentle anti-solvent that promotes lattice formation over oiling. |

| IPA / Water | 4:1 to 2:1 | Alternative | Good for purging polar impurities. Warning: Water addition must be extremely slow to prevent shock-oiling. |

| DCM / Hexane | 1:4 | Purification | Best for removing "tar" or oligomers, but yield is often lower due to high solubility in DCM. |

Expert Insight: For the cyclobutyl derivative, Heptane is superior to Hexane as an anti-solvent because its higher boiling point (98°C) allows for a wider temperature operating window, crucial for the "Seeding at High Temp" strategy described above.

Part 3: Impurity Management

Q: My HPLC shows 98% purity, but it still won't crystallize. Why?

A: You likely have "Tail-End" Impurities acting as lattice poisons. Indoles are notorious for two specific impurities that inhibit crystal growth even at low levels (<1%):

-

The Dimer: Acid-catalyzed dimerization (often from silica gel purification steps).

-

The Oxidation Product: 3-cyclobutyl-5-fluoro-oxindole.

Self-Validating Test: Run a TLC (Thin Layer Chromatography) and stain with Vanillin or Ehrlich’s Reagent .

-

Orange/Brown Spot (just below product): Dimer/Oligomer.

-

Yellow (at solvent front): Oxidation/Non-polar impurities.

The Fix (Charcoal Treatment): If the "gum" persists:

-

Dissolve crude material in 5 volumes of Methanol .

-

Add Activated Carbon (10 wt%) .

-

Stir at 40°C for 30 minutes (do not boil).

-

Filter through Celite while warm.

-

Swap solvent to EtOAc/Heptane for crystallization. Rationale: The planar carbon surface preferentially adsorbs the larger, planar oligomers, freeing the monomer to crystallize.

Part 4: Experimental Protocol (Best Practice)

Objective: Recrystallization of 10g Crude this compound.

-

Dissolution:

-

Charge 10g crude solid into a reactor.

-

Add 30 mL Ethyl Acetate (3 vol) .

-

Heat to 50-55°C . Stir until fully dissolved. (If haze persists, filter hot).

-

-

Nucleation Point Determination:

-

Add n-Heptane dropwise at 50°C.

-

Stop when the solution turns slightly turbid (Cloud Point). This usually occurs around 15-20 mL Heptane.

-

Add 1-2 mL Ethyl Acetate to turn the solution clear again.

-

-

Seeding:

-

Cool to 45°C .

-

Add 50 mg (0.5%) pure seed crystals.

-

Stir gently for 1 hour. The solution should become opaque as seeds grow.

-

-

Anti-Solvent Addition:

-

Over 2 hours, add 60 mL n-Heptane (bringing total vol to ~100 mL, ~10 vol).

-

Maintain temperature at 40-45°C during addition.

-

-

Cooling:

-

Cool to 0-5°C over 3 hours.

-

Age at 0°C for 2 hours.

-

-

Isolation:

-

Filter the white/off-white solid.

-

Wash cake with 20 mL cold Heptane/EtOAc (9:1) .

-

Dry under vacuum at 40°C.

-

References

-

Mettler Toledo . Oiling Out in Crystallization. Retrieved from [Link]

-

National Institutes of Health (NIH) . Synthesis and Crystallization of 5-Fluoro-3-(1H-indol-3-ylmethyl). PMC8389650. Retrieved from [Link]

-

Common Organic Chemistry . Indole Protection and Deprotection Strategies. Retrieved from [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]

- 3. mt.com [mt.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole, 3-methyl- [webbook.nist.gov]

- 7. Sustainable multicomponent indole synthesis with broad scope - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

Controlling temperature for exothermic indole alkylation reactions

A Technical Support & Troubleshooting Guide

To: Research Scientists, Process Chemists, and Drug Development Engineers From: Senior Application Scientist, Process Safety Unit Subject: Controlling Exotherms and Regioselectivity in Indole Functionalization

Introduction: The "Indole Dilemma"

Indole alkylation presents a dual challenge in organic synthesis: Thermodynamic Safety and Kinetic Selectivity . The electron-rich nature of the indole ring (specifically at C3) makes it highly reactive, leading to rapid, exothermic Friedel-Crafts events. Simultaneously, the competition between C3 (kinetic) and N1 (thermodynamic/base-dependent) alkylation is heavily influenced by temperature.

This guide moves beyond standard recipes to address the causality of failure modes. It is structured as a troubleshooting center to resolve specific thermal and selectivity issues during scale-up and optimization.

Module 1: Critical Process Parameters (Thermodynamics)

User Query: "Why did my reaction temperature spike uncontrollably after 30 minutes?"

Diagnosis: You likely encountered Thermal Accumulation .